4,6-Dimethyl-N'-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide
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Overview
Description
4,6-Dimethyl-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The starting materials often include thienopyridine derivatives, pyrrole compounds, and nitrophenyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new medications.
Industry
In the industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives and pyrrole-containing molecules. Examples include:
- Thienopyridine-2-carbohydrazide
- 3-Nitrophenyl-pyrrole derivatives
Uniqueness
What sets 4,6-Dimethyl-N’-[(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene]-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20N6O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4,6-dimethyl-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H20N6O3S/c1-16-13-17(2)27-25-21(16)22(29-10-3-4-11-29)23(35-25)24(32)28-26-15-20-9-6-12-30(20)18-7-5-8-19(14-18)31(33)34/h3-15H,1-2H3,(H,28,32)/b26-15+ |
InChI Key |
ZSPVOZLDZIRRBD-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])N5C=CC=C5)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])N5C=CC=C5)C |
Origin of Product |
United States |
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